molecular formula C5H10ClNOS B2999665 2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride CAS No. 2413874-86-7

2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride

Cat. No.: B2999665
CAS No.: 2413874-86-7
M. Wt: 167.65
InChI Key: YSYFHRIMYHBTIO-UHFFFAOYSA-N
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Description

“2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride” is a chemical compound with the CAS Number: 2413874-86-7 . It has a molecular weight of 167.66 . The compound is stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is 2-thia-6-azaspiro [3.3]heptane 2-oxide hydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NOS.ClH/c7-8-3-5 (4-8)1-6-2-5;/h6H,1-4H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 167.66 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures.

Properties

IUPAC Name

2λ4-thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS.ClH/c7-8-3-5(4-8)1-6-2-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXWRAPQMGQVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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